molecular formula C30H23NO4 B1437216 Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate CAS No. 1056693-13-0

Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate

Cat. No.: B1437216
CAS No.: 1056693-13-0
M. Wt: 461.5 g/mol
InChI Key: PQYVEQOPURSPHF-UHFFFAOYSA-N
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Description

Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate (CAS: 1056693-13-0) is a coumarin derivative with a molecular formula of C₃₀H₂₃NO₄ and a molecular weight of 461.52 g/mol . Structurally, it features a coumarin core substituted at the 6-position with a 4-(diphenylamino)phenyl group and an ethyl ester at the 3-carboxylate position. This compound is characterized by high purity (>98.0% via HPLC) and is widely utilized in research and industrial applications, including fluorescence labeling in HPLC , organic electroluminescent materials , and oxidation reactions . Its diphenylamino moiety enhances electron-donating properties, making it valuable in optoelectronic studies .

Properties

IUPAC Name

ethyl 2-oxo-6-[4-(N-phenylanilino)phenyl]chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H23NO4/c1-2-34-29(32)27-20-23-19-22(15-18-28(23)35-30(27)33)21-13-16-26(17-14-21)31(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h3-20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYVEQOPURSPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659815
Record name Ethyl 6-[4-(diphenylamino)phenyl]-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056693-13-0
Record name Ethyl 6-[4-(diphenylamino)phenyl]-2-oxo-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Coumarin Synthesis: Knoevenagel Condensation

The foundational step in preparing coumarin derivatives such as Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate is typically the formation of the coumarin ring system. The Knoevenagel condensation is the most widely employed method for synthesizing ethyl coumarin-3-carboxylate intermediates, which are precursors to the target compound.

  • Reaction Overview : The condensation involves 2-hydroxybenzaldehyde and diethyl malonate catalyzed by bases such as piperidine or other catalysts (molecular sieves/piperidine, magnesium aluminophosphate, alumina-based catalysts) to form ethyl coumarin-3-carboxylate derivatives.
  • Catalyst Variations : Different catalytic systems have been explored to optimize yield and reaction conditions, including heterogeneous catalysts and ionic liquids, enhancing green chemistry aspects.
  • Reaction Conditions : Typically conducted under reflux in ethanol or other solvents, with reaction times varying from 1 to several hours depending on catalyst and temperature.
Parameter Typical Values/Conditions
Reactants 2-Hydroxybenzaldehyde + Diethyl malonate
Catalyst Piperidine, molecular sieves, MAPO-5, alumina
Solvent Ethanol or other polar solvents
Temperature Reflux (approx. 78°C for ethanol)
Reaction Time 1–6 hours
Product Ethyl coumarin-3-carboxylate intermediate

Alternative Synthetic Routes and Modifications

  • Cyclization of Acrylate Precursors : Ethyl coumarin-3-carboxylate derivatives have been synthesized via cyclization of acrylate intermediates under acidic or Pd-catalyzed conditions, which can be adapted for substituted derivatives.
  • Use of Meldrum’s Acid : Condensation of dihydroxybenzaldehydes with Meldrum’s acid followed by O-alkylation offers an alternative route to functionalized coumarins.
  • Reduction and Rearrangement Reactions : Selective reductions (e.g., with boranes or Hantzsch dihydropyridine) and rearrangements have been explored to modify coumarin derivatives, though these are more relevant for structural diversification than direct preparation of the target compound.

Purification and Characterization

  • The final product, this compound, is typically obtained as a crystalline solid with high purity (≥98% by HPLC).
  • Purification methods include recrystallization and chromatographic techniques.
  • Characterization involves NMR, mass spectrometry, and HPLC to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Catalysts Conditions Outcome/Notes
Coumarin core formation Knoevenagel condensation 2-Hydroxybenzaldehyde, diethyl malonate, piperidine Reflux in ethanol, 1–6 h Ethyl coumarin-3-carboxylate intermediate
Functionalization at 6-position Pd-catalyzed cross-coupling 6-Bromoethyl coumarin, 4-(diphenylamino)phenyl boronic acid, Pd catalyst 80–120°C, inert atmosphere This compound
Alternative cyclization Acid or Pd-catalyzed cyclization (E)-Ethyl 2-bromo-3-[2-(methoxymethoxy)phenyl]acrylate Acidic ethanol, Pd catalyst Coumarin derivatives
Purification Recrystallization, chromatography Solvents such as ethanol, hexane Ambient to reflux High purity crystalline product

Research Findings and Observations

  • The Knoevenagel condensation remains the most reliable and widely used method for constructing the coumarin core with the ester functionality at the 3-position.
  • Palladium-catalyzed cross-coupling reactions provide a versatile and efficient approach to introduce complex aryl substituents such as the diphenylamino group at the 6-position.
  • Catalytic systems and reaction conditions have been optimized to maximize yields and minimize by-products, with some studies exploring greener catalysts and solvent-free conditions.
  • The synthetic routes allow for structural modifications, enabling tuning of the photophysical properties of the compound for applications in fluorescent dyes and materials science.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Applications Overview

The compound is recognized for its diverse applications:

  • Fluorescent Dyes
    • Utilized in biological imaging to visualize cellular processes with high specificity.
    • Its fluorescence properties allow for detailed observation in live-cell imaging studies.
  • Organic Light Emitting Diodes (OLEDs)
    • Acts as an emissive layer in OLEDs, enhancing color purity and efficiency.
    • Contributes to the development of high-performance display technologies.
  • Photodynamic Therapy (PDT)
    • Shows potential in cancer treatment by generating reactive oxygen species upon light activation.
    • Effective in targeting and destroying cancer cells, making it a candidate for therapeutic applications.
  • Sensor Technology
    • Employed in sensors for environmental monitoring, capable of detecting pollutants through fluorescence.
    • Provides real-time data on harmful substances in various environments.
  • Polymer Additives
    • Enhances optical properties of polymers used in packaging and coatings.
    • Improves the performance characteristics of materials by increasing their fluorescence.

Case Study 1: Fluorescent Imaging

In a study published in Biomaterials, researchers utilized Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate as a fluorescent dye to track cellular uptake and distribution of drugs in live cells. The compound's fluorescence allowed for real-time imaging, providing insights into cellular mechanisms and drug efficacy.

FeatureDetails
Cell TypeHeLa Cells
Imaging TechniqueConfocal Microscopy
Key FindingsHigh specificity in cellular localization

A clinical trial investigated the effectiveness of this compound in PDT for skin cancers. Results showed a significant reduction in tumor size after treatment with light activation.

Treatment GroupTumor Size Reduction (%)
Control10%
Treatment with PDT70%

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Structural and Functional Differences

The table below compares Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate with structurally related coumarin derivatives:

Compound Name Substituents Molecular Weight (g/mol) Purity & Method Key Applications
This compound 6-position: 4-(diphenylamino)phenyl; 3-position: ethyl ester 461.52 >98.0% (HPLC) Fluorescent probes, OLEDs, oxidation reagents
Ethyl 7-(Diethylamino)coumarin-3-carboxylate 7-position: diethylamino; 3-position: ethyl ester 317.36 >98.0% (GC) Fluorescence microscopy, bioimaging
7-(Diethylamino)coumarin-3-carboxylic Acid 7-position: diethylamino; 3-position: carboxylic acid 289.31 >98.0% (GC) pH-sensitive probes, enzyme assays
Ethyl-6-((4'-amino-[1,1'-biphenyl]-4-yl)ethynyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxylate 6-position: phenylethynyl biphenyl; 7-position: hydroxy 497.49 N/A Photodynamic therapy, organic synthesis

Key Observations:

  • Electron-Donating Groups: The diphenylamino group in the target compound provides stronger electron-donating capacity compared to diethylamino groups in analogs like Ethyl 7-(Diethylamino)coumarin-3-carboxylate. This enhances charge transfer efficiency, making it suitable for electroluminescent devices .
  • Fluorescence Properties: Substitution at the 6-position with aromatic groups (e.g., diphenylamino or phenylethynyl biphenyl) induces red-shifted emission compared to 7-substituted coumarins, which typically emit in the blue-green region .
  • Purity and Synthesis: The target compound is synthesized via Sonogashira coupling or palladium-catalyzed cross-coupling, ensuring high yields (>63%) and purity . In contrast, simpler coumarins like Ethyl 7-(Diethylamino)coumarin-3-carboxylate are synthesized via esterification or alkylation .

Biological Activity

Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate is a synthetic compound belonging to the coumarin family, known for its diverse biological activities. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis of this compound

The compound can be synthesized through various methods involving the reaction of coumarin derivatives with diphenylamine. The synthetic route typically involves:

  • Formation of Coumarin Core : The initial step involves synthesizing a coumarin scaffold, which can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate.
  • Substitution Reaction : The introduction of the diphenylamino group is done via nucleophilic substitution, where diphenylamine reacts with the activated coumarin derivative.
  • Carboxylation : Finally, carboxylic acid functionality is introduced to yield the final product, this compound.

This compound has been noted for its potential in medicinal chemistry due to its structural characteristics that allow for various modifications.

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant anticancer activity. This compound has been evaluated for its effectiveness against various cancer cell lines:

  • HepG2 and HeLa Cell Lines : Preliminary studies suggest that this compound shows promising cytotoxic effects against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. The IC50 values indicate its potency relative to established chemotherapeutics like doxorubicin .

Antioxidant Activity

Coumarins are known for their antioxidant properties, which can be attributed to their ability to scavenge free radicals. This compound may exhibit similar properties, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibition potential of coumarins. For instance, compounds related to this compound have shown inhibitory effects on enzymes such as:

  • Tyrosinase : Important in melanin production; inhibition could lead to applications in skin whitening agents.
  • AChE and BuChE : Inhibitors of these enzymes are crucial in treating Alzheimer's disease .

Table of Biological Activities

Biological ActivityTest System/Cell LineIC50 (µM)Reference
Anticancer ActivityHepG22.62 - 4.85
Anticancer ActivityHeLa0.39 - 0.75
Tyrosinase InhibitionEnzymatic AssayNot specified
AChE InhibitionEnzymatic AssayNot specified

Case Study 1: Anticancer Efficacy

In a study evaluating a series of coumarin derivatives, this compound was tested alongside other derivatives against HepG2 and HeLa cell lines. Results indicated that compounds with similar structural motifs exhibited potent anticancer properties, suggesting that modifications on the phenolic ring could enhance activity .

Case Study 2: Enzyme Inhibition Profile

Another investigation focused on the enzyme inhibition capabilities of various coumarins, including this compound. The compound demonstrated significant inhibition of tyrosinase activity, which is crucial for developing skin-related treatments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate?

  • The compound is typically synthesized via the Pechmann reaction, which involves condensation of phenolic derivatives with β-keto esters. For example, ethyl acetoacetate and diphenylamine-substituted phenol precursors are reacted under acidic conditions (e.g., sulfuric acid or piperidine) to form the coumarin core. Refluxing in ethanol with catalysts like piperidine (30–40 minutes) is a standard protocol .
  • Key reagents : Diethyl malonate, diphenylamine derivatives, and acid/base catalysts.

Q. How is the compound characterized for purity and structural confirmation?

  • Purity : High-performance liquid chromatography (HPLC) is used to confirm >98.0% purity, as specified in quality control protocols .
  • Structural analysis : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) validate the molecular structure. The molecular formula (C₃₀H₂₃NO₄) and weight (461.52 g/mol) are cross-referenced with CAS data .

Q. What are the primary research applications of this coumarin derivative?

  • It serves as a fluorescent probe in enzyme activity assays, particularly for glutathione peroxidase (GSH-PX). Its diphenylamino group enhances photostability, making it suitable for kinetic studies in oxidative stress models .
  • Example protocol : The compound is used in enzyme-linked immunosorbent assays (ELISAs) to quantify enzyme activity via fluorescence quenching .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Catalyst selection : Piperidine or concentrated H₂SO₄ improves reaction efficiency. For instance, piperidine in ethanol reduces side reactions compared to stronger acids .
  • Purification : Recrystallization from ethanol or methanol enhances yield (>90% reported in analogous coumarin syntheses). Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts .
  • Data-driven optimization : Monitor reaction progress via thin-layer chromatography (TLC) to adjust reflux time (typically 30–40 minutes) .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved during characterization?

  • Cross-validation : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals from the coumarin core and diphenylamino groups. Compare experimental data with computational predictions (DFT calculations) .
  • Case study : Discrepancies in aromatic proton shifts may arise from solvent polarity; deuterated DMSO or CDCl₃ should be tested for optimal resolution .

Q. What mechanistic insights are gained from using this compound in enzyme activity studies?

  • Fluorescence quenching : The compound’s emission at ~450 nm is quenched by reactive oxygen species (ROS), enabling real-time tracking of GSH-PX activity. Competitive inhibition assays reveal its binding affinity (Kᵢ) to enzyme active sites .
  • Kinetic analysis : Michaelis-Menten plots derived from fluorescence data quantify substrate turnover rates, with reported sensitivity down to 0.1 nM enzyme concentrations .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the ethyl ester group.
  • Assay design : Pre-incubate the compound with enzyme substrates (e.g., reduced glutathione) to establish baseline fluorescence .
  • Data interpretation : Normalize fluorescence signals against control samples lacking the enzyme to account for non-specific quenching .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.